molecular formula C4H12Cl2N2O3 B6597073 methyl 2-amino-3-(aminooxy)propanoate dihydrochloride CAS No. 27010-92-0

methyl 2-amino-3-(aminooxy)propanoate dihydrochloride

Cat. No.: B6597073
CAS No.: 27010-92-0
M. Wt: 207.05 g/mol
InChI Key: KFNFEUDEMPHMIZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is a chemical compound with the molecular formula C4H10N2O3.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in biochemical studies and has been utilized in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-3-oxopropanoate with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted aminooxy compounds. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(aminooxy)propanoate dihydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activities. This property makes it a valuable tool in studying enzyme mechanisms and protein functions. The compound can also interact with nucleophiles, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-oxopropanoate
  • Methyl 2-amino-3-hydroxypropanoate
  • Methyl 2-amino-3-(hydroxyamino)propanoate

Uniqueness

Methyl 2-amino-3-(aminooxy)propanoate dihydrochloride is unique due to its aminooxy functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows it to participate in specific biochemical reactions that are not possible with other compounds. Its ability to form stable covalent bonds with carbonyl-containing compounds makes it a valuable tool in biochemical research.

Properties

IUPAC Name

methyl 2-amino-3-aminooxypropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3.2ClH/c1-8-4(7)3(5)2-9-6;;/h3H,2,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFEUDEMPHMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CON)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27010-92-0
Record name methyl 2-amino-3-(aminooxy)propanoate dihydrochloride
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